2-(4-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Anticancer Structure-Activity Relationship Lung Cancer

2-(4-Fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS 883953-98-8, synonym FL-108) is a synthetic heterocyclic compound belonging to the chromeno[2,3-d]pyrimidine-4,5-dione class. Its structure incorporates a 4-fluorophenyl group at position 2 and a phenyl group at N3 of the fused chromeno-pyrimidinedione core.

Molecular Formula C23H13FN2O3
Molecular Weight 384.366
CAS No. 883953-98-8
Cat. No. B2390587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione
CAS883953-98-8
Molecular FormulaC23H13FN2O3
Molecular Weight384.366
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4O3)C5=CC=C(C=C5)F
InChIInChI=1S/C23H13FN2O3/c24-15-12-10-14(11-13-15)21-25-22-19(20(27)17-8-4-5-9-18(17)29-22)23(28)26(21)16-6-2-1-3-7-16/h1-13H
InChIKeyUFZDARFFVZYJNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS 883953-98-8): A Fluorinated Chromeno-Pyrimidinedione for Targeted Anticancer and Chemical Biology Research


2-(4-Fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS 883953-98-8, synonym FL-108) is a synthetic heterocyclic compound belonging to the chromeno[2,3-d]pyrimidine-4,5-dione class. Its structure incorporates a 4-fluorophenyl group at position 2 and a phenyl group at N3 of the fused chromeno-pyrimidinedione core. This scaffold is recognized as a privileged structure in medicinal chemistry for its ability to interact with diverse biological targets [1]. The compound has a molecular weight of 384.4 g/mol and a computed XLogP3-AA of 4.2, indicating moderate lipophilicity suitable for cellular permeability [2].

Why 2-(4-Fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione Cannot Be Replaced by Generic Chromeno[2,3-d]pyrimidine Analogs


Chromeno[2,3-d]pyrimidine derivatives are not interchangeable due to the critical influence of substituent identity and position on biological activity and physicochemical properties. The 4,5-dione oxidation state differentiates this core from 5H-chromeno[2,3-d]pyrimidines lacking the C4 carbonyl, altering planarity, hydrogen-bonding capacity, and target recognition [1]. Furthermore, the para-fluorophenyl substitution at position 2 confers distinct electronic and steric properties compared to ortho-fluoro or non-fluorinated analogs, significantly impacting cytotoxic potency and selectivity [2]. The N3-phenyl group also contributes to unique hydrophobic interactions that are absent in N3-alkyl or N3-benzyl congeners. These structural features collectively underscore the importance of exact compound specification for reproducible research outcomes and procurement decisions.

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS 883953-98-8) Relative to Closest Analogs


Fluorine Regioisomerism (4-F vs 2-F) Modulates Cytotoxic Potency in Lung Adenocarcinoma Cells

Within the chromeno[2,3-d]pyrimidine series, the position of the fluorine atom on the 2-phenyl ring significantly influences cytotoxic activity. The para-fluoro derivative (CAS 883953-98-8) exhibits superior growth inhibition compared to its ortho-fluoro regioisomer. This trend is consistent with SAR observations in related fluoro-substituted chromeno[2,3-d]pyrimidines where para-substitution consistently enhances potency against A549 non-small cell lung cancer cells [1]. The 4-fluorophenyl moiety provides an optimal balance of electronic withdrawal and steric fit within the target binding pocket.

Anticancer Structure-Activity Relationship Lung Cancer

Lipophilicity (XLogP3-AA) Differentiation from N3-Benzyl Analog Influences Cellular Permeability

The computed XLogP3-AA for 2-(4-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is 4.2 [1]. This is approximately 0.5–0.8 log units lower than the corresponding N3-benzyl analog (3-benzyl-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione, estimated XLogP ~4.7–5.0), owing to the replacement of the lipophilic benzyl group with a directly attached phenyl ring. The moderated lipophilicity of the N3-phenyl compound enhances aqueous solubility and reduces nonspecific protein binding while retaining sufficient membrane permeability for intracellular target engagement.

Physicochemical Property Lipophilicity Druglikeness

Chromeno[2,3-d]pyrimidine-4,5-dione Core Confers Distinct Hydrogen-Bond Acceptor Capacity Compared to 5H-Chromeno[2,3-d]pyrimidine Derivatives

The 4,5-dione oxidation state of the target compound incorporates two carbonyl oxygen atoms at positions 4 and 5, providing five hydrogen-bond acceptor sites (PubChem HBA count = 5) [2]. In contrast, 5H-chromeno[2,3-d]pyrimidine analogs lacking the C4 carbonyl typically possess only four HBA sites. This additional carbonyl enhances the capacity for key hydrogen-bond interactions with catalytic residues (e.g., Arg136, Asn212) observed in kinase and dehydrogenase active sites, as demonstrated by molecular docking studies of structurally related chromeno[2,3-d]pyrimidinediones [1].

Medicinal Chemistry Scaffold Differentiation Target Engagement

Topological Polar Surface Area (TPSA) Differentiates CNS Penetration Potential from Bulkier Analogs

The topological polar surface area (TPSA) of 2-(4-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is 59 Ų [1]. This value falls well below the commonly cited CNS penetration threshold of 90 Ų, but is slightly higher than that of 2-(4-fluorophenyl)-3-methyl analogs (estimated TPSA ~50 Ų) due to the larger phenyl group at N3. The TPSA of 59 Ų balances blood-brain barrier permeability with sufficient polarity to maintain solubility, positioning this compound as a candidate for peripheral or CNS-excluded target engagement where moderate polarity is desired.

Pharmacokinetics Blood-Brain Barrier CNS Drug Design

Optimal Research and Industrial Application Scenarios for 2-(4-Fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS 883953-98-8)


Anticancer Lead Discovery: Screening Against Lung (A549) and Breast (MCF-7) Carcinoma Panels

The compound is most productively deployed as a core scaffold in medium-throughput cytotoxicity screening against non-small cell lung cancer (A549) and breast adenocarcinoma (MCF-7) cell lines, where the chromeno[2,3-d]pyrimidine-4,5-dione class has demonstrated measurable inhibitory activity [1]. The 4-fluorophenyl substitution provides a defined SAR anchor point for further derivatization, enabling systematic exploration of the structure-activity landscape. Researchers should prioritize this compound over 2-fluorophenyl or non-fluorinated analogs when a para-fluoro electronic profile is required for target engagement hypotheses.

Kinase and Dehydrogenase Target Deconvolution Studies

The 4,5-dione moiety and five hydrogen-bond acceptor sites [2] make this compound suitable for chemical proteomics and target fishing experiments aimed at identifying novel kinase or dehydrogenase targets. The chromeno[2,3-d]pyrimidinedione scaffold has been implicated in DHODH (dihydroorotate dehydrogenase) inhibition and Bcl-2/Mcl-1 dual antagonism in structurally related series, supporting its use as a probe for nucleotide-binding or apoptosis-regulatory protein families.

Physicochemical Benchmarking in Druglikeness Optimization Programs

With its balanced lipophilicity (XLogP3-AA = 4.2) [3], moderate TPSA (59 Ų), and absence of hydrogen-bond donors (HBD = 0), this compound serves as an excellent reference standard for calibrating in silico ADME models within chromeno-pyrimidine chemical space. Procurement of this specific compound, rather than a generic analog, ensures consistency in physicochemical training data sets used for QSAR model development.

Structure-Based Drug Design: Molecular Docking and Crystallography Template

The rigid, planar chromeno[2,3-d]pyrimidine-4,5-dione core combined with the conformationally constrained N3-phenyl group provides a well-defined pharmacophore for molecular docking campaigns. The compound's limited rotatable bond count (2 bonds) [2] reduces conformational entropy penalties upon protein binding, enhancing the reliability of computational binding pose predictions. This makes it a preferred template over more flexible N3-alkyl or N3-benzyl congeners for virtual screening exercises.

Quote Request

Request a Quote for 2-(4-fluorophenyl)-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.